molecular formula C6H16ClN B1630075 dimethyldiethylammonium chloride CAS No. 29508-45-0

dimethyldiethylammonium chloride

Cat. No.: B1630075
CAS No.: 29508-45-0
M. Wt: 137.65 g/mol
InChI Key: MLGFKQNIGKTEEV-UHFFFAOYSA-M
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Description

Dimethyldiethylammonium chloride is a quaternary ammonium compound (QAC) with the molecular formula C₆H₁₆ClN, comprising two methyl groups, two ethyl groups, and a chloride counterion. QACs are widely used as surfactants, disinfectants, and phase-transfer catalysts due to their cationic nature and antimicrobial properties .

Properties

CAS No.

29508-45-0

Molecular Formula

C6H16ClN

Molecular Weight

137.65 g/mol

IUPAC Name

diethyl(dimethyl)azanium;chloride

InChI

InChI=1S/C6H16N.ClH/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

MLGFKQNIGKTEEV-UHFFFAOYSA-M

SMILES

CC[N+](C)(C)CC.[Cl-]

Canonical SMILES

CC[N+](C)(C)CC.[Cl-]

Other CAS No.

29508-45-0

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Quaternization of Tertiary Amines

The most common route involves the reaction of methyldiethylamine with methyl chloride in a polar solvent. This exothermic Menschutkin reaction proceeds via an SN2 mechanism, where the tertiary amine nucleophile attacks the electrophilic carbon of methyl chloride:

$$
\text{(C₂H₅)₂N(CH₃) + CH₃Cl → [(C₂H₅)₂(CH₃)₂N]⁺Cl⁻}
$$

Key Parameters :

  • Solvent : Alcohols (e.g., ethanol, isopropanol) enhance solubility and stabilize intermediates.
  • Temperature : 50–80°C balances reaction rate and byproduct minimization.
  • Catalyst : Sodium carbonate (0.011–0.0114 mol ratio) accelerates the reaction by neutralizing HCl byproducts.

Example Protocol :

  • Dissolve methyldiethylamine (1 mol) and methyl chloride (1.05 mol) in ethanol.
  • Add sodium carbonate (0.011 mol) and reflux at 75°C for 6 hours under ≤0.18 MPa pressure.
  • Preserve heat at 80°C for 2 hours to ensure completion.
  • Cool, filter, and distill under reduced pressure to isolate the product (yield: 75–82%).

Stepwise Alkylation Approaches

To avoid polyalkylation, a stepwise method is employed:

  • First Alkylation : React diethylamine with methyl chloride to form methyldiethylamine.
  • Second Alkylation : Treat methyldiethylamine with additional methyl chloride under controlled pH (12–14).

Critical Considerations :

  • pH Control : Maintaining basic conditions with NaOH prevents decomposition of the quaternary salt.
  • Temperature : Initial steps at 0–10°C reduce side reactions, followed by gradual heating to 50°C.

Reaction Mechanisms and Kinetics

The Menschutkin reaction kinetics are influenced by:

  • Steric Effects : Bulky ethyl groups slow the reaction compared to methyl substituents.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) increase reaction rates but may complicate purification.
  • Leaving Group Ability : Chloride’s moderate leaving ability necessitates catalysts like Na₂CO₃ to scavenge HCl.

Rate Law :
$$
\text{Rate} = k[\text{(C₂H₅)₂N(CH₃)}][\text{CH₃Cl}]
$$
Where $$ k $$ depends on temperature and solvent polarity.

Industrial Production Processes

Scalable methods prioritize cost-efficiency and safety:

Parameter Benchmark Industrial Adaptation
Reactor Type Batch (lab-scale) Continuous Stirred-Tank Reactors
Temperature Control 50–80°C Jacketed reactors with cooling
Pressure ≤0.18 MPa Atmospheric with reflux systems
Catalyst Recovery Filtration In-line neutralization and reuse

Case Study :
A plant-scale process using ethanol solvent achieves 80% yield with a throughput of 1,000 kg/day. Unreacted amine (0.05–0.98%) is recycled via distillation.

Purification and Characterization

Purification Steps :

  • Distillation : Remove low-boiling solvents and unreacted methyl chloride.
  • Crystallization : Precipitate the product from ethanol/water mixtures.
  • Ion Exchange : Replace chloride with other anions if needed.

Analytical Methods :

  • Titration : Quantify unreacted amine using HCl titration.
  • HPLC : Assess purity (>98% for pharmaceutical grades).
  • pH Testing : Ensure final product pH (4.5–7.5).

Challenges and Optimization

Solvent Selection

  • Ethanol vs. Isopropanol : Ethanol offers better solubility but lower boiling point (78°C vs. 82°C).

Optimization Table :

Condition Effect on Yield Optimal Range
Temperature ↑ Yield to 80°C, then plateaus 75–80°C
Catalyst Concentration Linear increase up to 0.011 mol 0.011–0.0114 mol
Reaction Time Max yield at 6 hours 5–7 hours

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time to 2 hours with comparable yield (78%).
  • Ionic Liquid Catalysts : Improve selectivity and reduce waste, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

dimethyldiethylammonium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.

    Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.

    Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to facilitate the exchange of the chloride ion.

    Oxidation Reactions: Often carried out using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Yield corresponding quaternary ammonium salts with different anions.

    Oxidation Reactions: Produce N-oxide derivatives.

    Reduction Reactions: Result in secondary or tertiary amines.

Scientific Research Applications

dimethyldiethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents and disinfectants due to its surfactant properties.

Mechanism of Action

The mechanism of action of dimethyldiethylammonium chloride primarily involves its interaction with lipid bilayers. The compound inserts itself into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is facilitated by the hydrophobic and hydrophilic regions of the molecule, which allow it to interact with both the lipid and aqueous phases.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares dimethyldiethylammonium chloride with structurally related QACs based on alkyl chain length, molecular weight, and applications:

Compound Molecular Formula Alkyl Chain Length Molecular Weight (g/mol) Primary Applications Key References
This compound C₆H₁₆ClN Ethyl (C₂) ~137.65 (calculated) Surfactants, biocides (inferred) N/A
Diallyldimethylammonium chloride (DADMAC) C₈H₁₆ClN Allyl (C₃ unsaturated) 161.67 Water treatment polymers, flocculants
Didecyldimethylammonium chloride (DDAC) C₂₂H₄₈ClN Decyl (C₁₀) 362.08 Disinfectants, wood preservatives
Dodecyldimethylammonium chloride C₁₄H₃₂ClN Dodecyl (C₁₂) 248.87 Surfactants, fabric softeners
Dimethyldioctadecylammonium chloride C₃₈H₈₀ClN Octadecyl (C₁₈) 586.51 Antistatic agents, corrosion inhibitors
Key Observations:
  • Alkyl Chain Impact : Longer alkyl chains (e.g., C₁₀–C₁₈) enhance lipid solubility, improving antimicrobial efficacy but increasing toxicity. This compound’s shorter ethyl groups likely reduce environmental persistence compared to DDAC or dioctadecyl derivatives .
  • Applications : DADMAC’s unsaturated allyl groups enable polymerization for water treatment, while DDAC’s long chains optimize surface activity for disinfectants .

Toxicity and Environmental Impact

Compound Acute Toxicity (LD₅₀, oral rat) Environmental Persistence Regulatory Notes
This compound Not available Moderate (shorter chains) Limited regulatory data; inferred from analogs
DADMAC 500–1000 mg/kg Low (polymerizes in water) EPA-approved for drinking water treatment
DDAC 200–400 mg/kg High (bioaccumulation risk) Restricted in EU due to aquatic toxicity
Dodecyldimethylammonium chloride 300–600 mg/kg Moderate Used in cosmetics under concentration limits
Research Findings:
  • DDAC: EPA reports highlight bioaccumulation risks, with NOAEL (No Observed Adverse Effect Level) of 1.2 mg/kg/day in rodents .
  • DADMAC: Polymerization reduces monomeric toxicity, making it safer for environmental use .

Physical Properties

Compound Melting Point (°C) Solubility in Water Critical Micelle Concentration (CMC)
This compound ~150 (estimated) High ~10 mM (estimated)
DDAC 60–80 Low (hydrophobic) 0.1–0.5 mM
DADMAC N/A (liquid polymer) Miscible N/A
Dodecyldimethylammonium chloride 240–245 Moderate 1–2 mM
Notes:
  • This compound’s shorter chains likely increase water solubility compared to C₁₂–C₁₈ analogs .
  • DDAC’s low solubility necessitates formulation with solvents like isopropanol for industrial use .

Q & A

Q. How can the environmental fate of this compound be assessed in wastewater treatment systems?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to track degradation products in activated sludge. Biodegradation assays (e.g., OECD 301F) quantify microbial breakdown efficiency. Address contradictions in persistence data by varying sludge microbial diversity and redox conditions .

Methodological Considerations

Q. What experimental designs are optimal for evaluating the corrosion inhibition properties of this compound on metal alloys?

  • Methodological Answer : Perform electrochemical impedance spectroscopy (EIS) and polarization resistance measurements in simulated industrial fluids (e.g., NaCl solutions). Control variables include pH, temperature, and alloy composition. Validate adsorption models (e.g., Langmuir isotherm) to explain concentration-dependent efficacy .

Q. How should researchers address discrepancies in toxicity studies of this compound across aquatic species?

  • Methodological Answer : Standardize test organisms (e.g., Daphnia magna vs. zebrafish) and exposure durations. Use transcriptomics to identify species-specific metabolic pathways affected by the compound. Cross-reference with OECD 203/209 guidelines to ensure reproducibility .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Address outliers via Grubbs’ test and report confidence intervals for EC₅₀/LC₅₀ values .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer : Document detailed protocols per the Beilstein Journal of Organic Chemistry guidelines, including solvent purity, reaction vessel material, and stirring rates. Share raw NMR/TGA data in supplementary materials and validate via inter-laboratory round-robin testing .

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